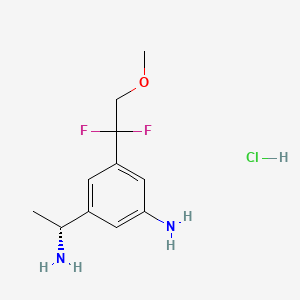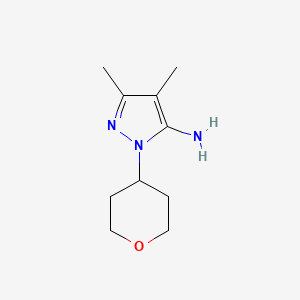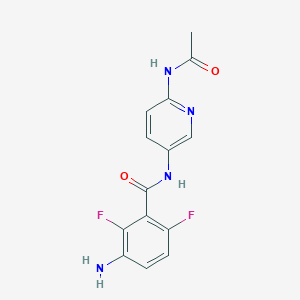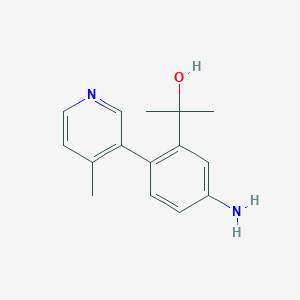
2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The starting materials are often commercially available or can be synthesized in bulk, and the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions: 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, especially under alkaline conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
科学的研究の応用
2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol exerts its effects is largely dependent on its interaction with molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function and activity. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
4-Amino-5-Methylpyridin-2-ol: This compound shares a similar pyridine structure and can undergo similar nucleophilic substitution reactions.
2-Aminopyrimidine Derivatives: These compounds have similar amino group functionalities and are used in various biological applications.
Uniqueness: What sets 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol apart is its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial contexts.
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
2-[5-amino-2-(4-methylpyridin-3-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C15H18N2O/c1-10-6-7-17-9-13(10)12-5-4-11(16)8-14(12)15(2,3)18/h4-9,18H,16H2,1-3H3 |
InChIキー |
CWRPJECVVKPZOO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C2=C(C=C(C=C2)N)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


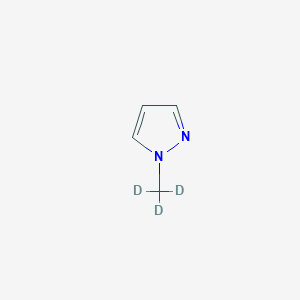
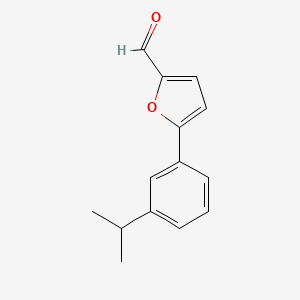
![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)

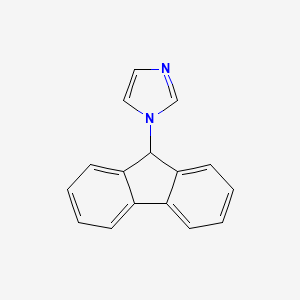

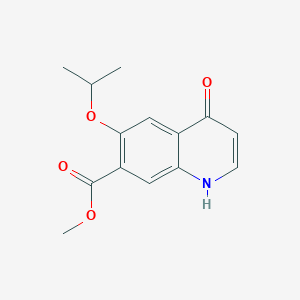
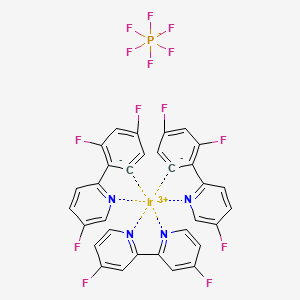
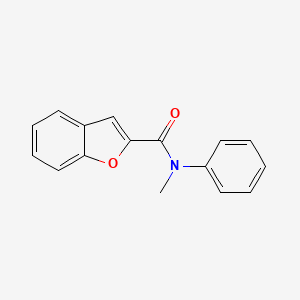
![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
